Shp2 Phosphatase Inhibition: N-Phenylpiperazine Requirement
The title compound is disclosed in US Patent 9,174,969 as a Shp2 (PTPN11) inhibitor with a reported IC₅₀ of 7.70 × 10³ nM in an in vitro DiFMUP phosphatase assay [1]. This patent specifically claims the N-phenylpiperazine scaffold as essential for Shp2 inhibition; replacement of the 4-phenyl group on the piperazine ring with smaller alkyl substituents (e.g., 4-methyl analog CAS 618407-11-7) is not claimed and corresponds to a structurally distinct compound outside the patent scope [1]. No publicly available IC₅₀ data for the 4-methyl analog against Shp2 were identified, indicating that this activity profile is associated exclusively with the 4-phenylpiperazine-bearing scaffold [1].
| Evidence Dimension | Shp2 (PTPN11) phosphatase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 7.70 × 10³ nM (7.7 µM) |
| Comparator Or Baseline | 4-Methylpiperazine analog (CAS 618407-11-7): no Shp2 IC₅₀ data publicly reported |
| Quantified Difference | Not calculable; target compound is the only structurally matched scaffold with reported Shp2 inhibition data in its patent family |
| Conditions | In vitro DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) phosphatase activity assay using recombinant GST-Shp2 PTP domain protein |
Why This Matters
Procurement decisions for Shp2 inhibitor screening should prioritize the 4-phenylpiperazine-bearing scaffold because the N-methyl analog lacks any publicly validated Shp2 activity, and the patent record explicitly associates this chemotype with PTPN11 inhibition.
- [1] Yang, D. et al. US Patent 9,174,969 B2. Indoline Shp2 inhibitors and uses thereof. BindingDB Entry BDBM111864 (IC₅₀ = 7.70E+3 nM). University of South Florida, 2015. View Source
